molecular formula C20H18N4O2S B11615864 1,3-dimethyl-5-[(E)-{(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-[(E)-{(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11615864
M. Wt: 378.4 g/mol
InChI Key: LEDGGJKFFQWRLX-GZTJUZNOSA-N
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Description

1,3-dimethyl-5-[(E)-{(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazoles. This compound is characterized by its unique structure, which includes a benzimidazole core, a thiazolidinone ring, and a methylphenyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(E)-{(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Thiazolidinone Ring Formation: The thiazolidinone ring is formed by the reaction of a suitable thioamide with an α-haloketone in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the benzimidazole core with the thiazolidinone ring through a condensation reaction with the appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(E)-{(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-dimethyl-5-[(E)-{(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(E)-{(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-2H-benzimidazol-2-one: Lacks the thiazolidinone and methylphenyl groups.

    5-[(E)-{(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dihydro-2H-benzimidazol-2-one: Lacks the dimethyl groups.

Uniqueness

1,3-dimethyl-5-[(E)-{(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its combination of a benzimidazole core, a thiazolidinone ring, and a methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

(5E)-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18N4O2S/c1-12-4-7-14(8-5-12)21-19-22-18(25)17(27-19)11-13-6-9-15-16(10-13)24(3)20(26)23(15)2/h4-11H,1-3H3,(H,21,22,25)/b17-11+

InChI Key

LEDGGJKFFQWRLX-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC4=C(C=C3)N(C(=O)N4C)C)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)S2

Origin of Product

United States

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